2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-adamantyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-8-12(13(17)18)19-14(16-8)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVDXTCTMCYLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the acid-promoted cyclization of a precursor molecule to form the adamantane core, followed by functionalization to introduce the thiazole and carboxylic acid groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of adamantane, including 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid, exhibit antiviral properties. These compounds have been shown to inhibit viruses such as Vaccinia and coronaviruses by interfering with viral replication mechanisms. The steric bulk of the adamantyl group plays a crucial role in enhancing the antiviral efficacy by preventing hydrolytic degradation and improving plasma half-life .
Antidiabetic Effects
Studies have demonstrated that thiazole derivatives can possess significant antidiabetic activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The compound's effectiveness in reducing blood glucose levels suggests potential therapeutic applications in managing type 2 diabetes .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such properties make it a candidate for developing new antibiotics or adjunct therapies to combat resistant bacterial infections .
Study on Antimicrobial Activity
In a study evaluating a series of adamantane derivatives, this compound was found to be one of the most effective compounds against Bacillus subtilis and Candida albicans. The results indicated that the compound's structural features contributed significantly to its antimicrobial potency .
Evaluation of Antidiabetic Potential
Another study highlighted the antidiabetic effects of thiazole derivatives in diabetic rat models. Administration of these compounds resulted in significant reductions in blood glucose levels and improvements in pancreatic function. Histological examinations showed restoration of normal pancreatic architecture post-treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The thiazole ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and XO Inhibition
Key structural variations among thiazole-carboxylic acid derivatives influence their XO inhibitory activity, pharmacokinetics, and therapeutic efficacy. Below is a comparative analysis:
Key Observations
- Adamantyl vs. Phenyl/Indolyl Substituents :
The adamantyl group in this compound introduces steric bulk, which may hinder binding to XO compared to planar aromatic groups like phenyl or indolyl in febuxostat and its analogs. However, adamantyl’s lipophilicity could enhance tissue penetration and prolong half-life . - Electron-Withdrawing Groups: Substituents such as cyano (‑CN) and nitro (‑NO₂) improve XO inhibition by enhancing electronic interactions with the enzyme’s active site .
- Pharmacokinetics :
Compounds with alkoxy groups (e.g., isobutoxy in febuxostat) or heterocyclic moieties (e.g., indolyl) demonstrate better oral bioavailability. For example, the 7-nitro-5-isopropoxyindol-2-yl derivative achieved 43% uric acid reduction in vivo despite moderate in vitro potency .
Physicochemical Properties
Research Findings and Implications
- This suggests that adamantyl groups may confer novel mechanisms of action beyond XO inhibition.
- Febuxostat vs. Adamantyl Analog: Febuxostat’s clinical success stems from its optimized phenyl-thiazole linkage and cyano/isobutoxy substituents, which balance potency and bioavailability. The adamantyl derivative’s larger size may limit XO binding but could be advantageous in targeting other pathways.
- Synthetic Challenges : Adamantyl derivatives require specialized coupling reagents (e.g., EDC, TBTU) for synthesis, as seen in related thiazole-ester preparations .
Biological Activity
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features an adamantane moiety linked to a thiazole ring with a carboxylic acid functional group. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds similar to thiazoles have shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Xanthine Oxidase Inhibition : This compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It interacts with xanthine oxidase, potentially leading to reduced uric acid levels in the body. This interaction is crucial for treating hyperuricemia-related conditions.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, indicating potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Positioning of Functional Groups : The placement of the carboxylic acid group is essential for maintaining activity against specific biological targets.
- Substituent Effects : Variations in the adamantyl substituent can enhance or diminish biological activity, emphasizing the importance of steric and electronic factors.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with thiazole derivatives, including this compound:
- Xanthine Oxidase Inhibition Study :
- Antioxidant Activity Assessment :
- Antimicrobial Activity Evaluation :
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of precursors, such as thiazole derivatives, followed by functionalization. For example, similar compounds are synthesized via hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions (10% NaOH in aqueous ethanol at 40°C) to yield the carboxylic acid moiety . Multi-step protocols may include amide bond formation between adamantyl-containing intermediates and thiazole-carboxylic acid derivatives . Optimization involves adjusting reaction time, temperature, and purification techniques (e.g., crystallization) to achieve >85% yield .
Q. How is this compound characterized in terms of physicochemical properties?
- Methodological Answer : Key properties include molecular formula C₁₅H₁₉NO₂S and molecular weight 277.38 g/mol . Characterization requires spectroscopic methods:
- NMR : To confirm adamantyl and thiazole ring integration.
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations.
- Mass spectrometry : For molecular ion peak validation .
Q. What analytical applications are reported for structurally similar thiazole-carboxylic acids?
- Methodological Answer : Analogous compounds (e.g., 2-(4-chlorophenyl)thiazole-5-carboxylic acid) are used as HPLC standards or reactants in analytical assays due to their stability and defined reactivity. For example, they serve as calibration reagents in UV-Vis spectroscopy or as derivatization agents for amine detection .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (296 K, R-factor = 0.049) reveals planar conformations of the thiazole and adamantyl groups, with dihedral angles <3° between rings . Non-covalent interactions, such as O–H⋯N hydrogen bonds (2.6 Å) and π-π stacking (centroid distance ~3.75 Å), are critical for understanding solid-state stability and potential receptor binding .
Q. What is the role of the adamantyl group in modulating pharmacological activity?
- Methodological Answer : The adamantyl group enhances lipophilicity (logP ~3.5) and metabolic stability, as observed in febuxostat analogs. Structure-activity relationship (SAR) studies suggest that bulky substituents improve enzyme inhibition (e.g., xanthine oxidase) by fitting into hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can model adamantyl-enzyme interactions using crystallographic data .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproduct analysis (e.g., LC-MS) identifies impurities like unhydrolyzed esters or adamantyl-thiazole isomers. Optimization strategies include:
- Temperature control : Reflux at 80–90°C for complete ester hydrolysis .
- Catalyst screening : Acidic conditions (HCl) for cyclization vs. basic conditions (NaOH) for hydrolysis .
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid .
Q. What stability challenges arise during storage, and how are they addressed?
- Methodological Answer : Adamantyl-containing compounds are sensitive to moisture and oxidation . Stability studies (accelerated at 40°C/75% RH) recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
